- Total synthesis of quinocarcinol methyl ester, Journal of the American Chemical Society, 1985, 107(5), 1421-3

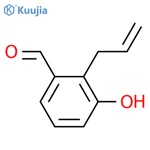

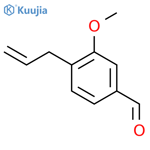

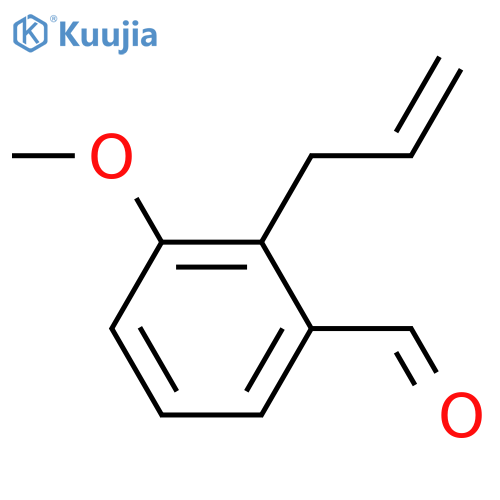

Cas no 94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-)

94956-98-6 structure

Nom du produit:Benzaldehyde, 3-methoxy-2-(2-propenyl)-

Numéro CAS:94956-98-6

Le MF:C11H12O2

Mégawatts:176.211783409119

CID:735149

Benzaldehyde, 3-methoxy-2-(2-propenyl)- Propriétés chimiques et physiques

Nom et identifiant

-

- Benzaldehyde, 3-methoxy-2-(2-propenyl)-

- 3-methoxy-2-prop-2-enylbenzaldehyde

- 2-allyl-3-methoxybenzaldehyde

- Benzaldehyde,3-methoxy-2-(2-propenyl)

- 3-Methoxy-2-(2-propen-1-yl)benzaldehyde (ACI)

- Benzaldehyde, 3-methoxy-2-(2-propenyl)- (9CI)

-

- Piscine à noyau: 1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3

- La clé Inchi: OQOUDZFBMYRNCD-UHFFFAOYSA-N

- Sourire: O=CC1C(CC=C)=C(OC)C=CC=1

Propriétés calculées

- Qualité précise: 176.08400

Propriétés expérimentales

- Dense: 1.039±0.06 g/cm3 (20 ºC 760 Torr),

- Point d'ébullition: 269.6±25.0 ºC (760 Torr),

- Point d'éclair: 112.6±16.7 ºC,

- Solubilité: Très légèrement soluble (0,25 G / l) (25 ºC),

- Le PSA: 26.30000

- Le LogP: 2.23620

Benzaldehyde, 3-methoxy-2-(2-propenyl)- PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1142377-100mg |

2-Allyl-3-methoxybenzaldehyde |

94956-98-6 | 97% +(stabilized with TBC) | 100mg |

$53.0 | 2025-02-28 | |

| Ambeed | A1142377-1g |

2-Allyl-3-methoxybenzaldehyde |

94956-98-6 | 97% +(stabilized with TBC) | 1g |

$239.0 | 2025-02-28 | |

| Chemenu | CM328706-500g |

3-methoxy-2-prop-2-enylbenzaldehyde |

94956-98-6 | 95%+ | 500g |

$13986 | 2021-06-16 | |

| A2B Chem LLC | AD14439-2.5g |

Benzaldehyde, 3-methoxy-2-(2-propenyl)- |

94956-98-6 | >95% | 2.5g |

$312.00 | 2024-07-18 | |

| A2B Chem LLC | AD14439-1g |

Benzaldehyde, 3-methoxy-2-(2-propenyl)- |

94956-98-6 | >95% | 1g |

$218.00 | 2024-07-18 | |

| Chemenu | CM328706-500g |

3-methoxy-2-prop-2-enylbenzaldehyde |

94956-98-6 | 95%+ | 500g |

$13986 | 2022-06-09 | |

| Ambeed | A1142377-250mg |

2-Allyl-3-methoxybenzaldehyde |

94956-98-6 | 97% +(stabilized with TBC) | 250mg |

$89.0 | 2025-02-28 |

Benzaldehyde, 3-methoxy-2-(2-propenyl)- Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Sodium hydride

Référence

Synthetic Routes 2

Conditions de réaction

Référence

- Synthesis of Substituted 2,3-Benzodiazepines, Journal of Organic Chemistry, 2016, 81(20), 9836-9847

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water

Référence

- Synthesis of 2-substituted-3-methoxybenzaldehydes by condensation of ortho-lithiated 2-(3-methoxyphenyl)-4,4-dimethyl-Δ2-oxazoline with appropriate electrophiles, Journal of the Bangladesh Chemical Society, 1992, 5(1), 15-22

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 10 min, 25 °C

1.2 25 °C; 8 h, reflux; reflux → 25 °C

1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C

1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C

1.5 8 h, reflux

1.2 25 °C; 8 h, reflux; reflux → 25 °C

1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C

1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C

1.5 8 h, reflux

Référence

- PdCl2/CuCl2/Bi(OTf)3-promoted Construction of Sulfonyl Dibenzooxabicyclo[3.3.1]nonanes and Arylnaphthalenes via Intramolecular Annulation of Sulfonyl o-Allylarylchromanones, Advanced Synthesis & Catalysis, 2020, 362(24), 5736-5750

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C

1.3 -78 °C; overnight, -78 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h

1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C

1.3 -78 °C; overnight, -78 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h

Référence

- Nickel-Catalyzed Intramolecular Hydroalkenylation of Imines, Organic Letters, 2021, 23(20), 7900-7904

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C

1.2 Solvents: Dichloromethane ; 1 h, -78 °C

1.3 Reagents: Triethylamine ; overnight, -78 °C → rt

1.2 Solvents: Dichloromethane ; 1 h, -78 °C

1.3 Reagents: Triethylamine ; overnight, -78 °C → rt

Référence

- The Intramolecular Asymmetric Pauson-Khand Cyclization as a Novel and General Stereoselective Route to Benzindene Prostacyclins: Synthesis of UT-15 (Treprostinil), Journal of Organic Chemistry, 2004, 69(6), 1890-1902

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Potassium carbonate

1.2 Reagents: Decalin ; heated

1.3 Reagents: Potassium carbonate Solvents: Acetone

1.2 Reagents: Decalin ; heated

1.3 Reagents: Potassium carbonate Solvents: Acetone

Référence

- CuI Mediated One-Pot Cycloacetalization/Ketalization of o-Carbonyl Allylbenzenes: Synthesis of Benzobicyclo[3.2.1]octane Core, Organic Letters, 2017, 19(7), 1870-1873

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Potassium carbonate

Référence

- tBuO2H/Cu(acac)2-Mediated Intramolecular Oxidative Lactonization of o-Allyl Arylaldehydes: Synthesis of 1-Oxoisochromans, Synthesis, 2021, 53(3), 527-537

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Dichlorophenylborane , Lithium diisopropylamide

1.2 -

1.2 -

Référence

- Synthesis of dihydrobenzoimidazo[2,1-a]isoquinolines, Tetrahedron Letters, 2012, 53(32), 4156-4160

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, reflux; reflux → rt

1.2 Solvents: Water ; 8 h, rt

1.2 Solvents: Water ; 8 h, rt

Référence

- Synthesis of 3-Azidopiperidine Skeleton Employing Ceric Ammonium Nitrate (CAN)-Mediated Regioselective Azidoalkoxylation of Enol Ether: Total Synthesis of D2 Receptor Agonist (±)-Quinagolide, Organic Letters, 2018, 20(22), 7011-7014

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 10 min, rt

1.2 6 h, reflux

1.2 6 h, reflux

Référence

- Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine, European Journal of Organic Chemistry, 2018, 2018(40), 5605-5614

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Potassium carbonate

1.2 Solvents: Decalin ; reflux

1.3 Reagents: Potassium carbonate

1.2 Solvents: Decalin ; reflux

1.3 Reagents: Potassium carbonate

Référence

- Facile synthesis of substituted isoquinolines, Tetrahedron Letters, 2012, 53(16), 2125-2128

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Butyllithium , Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 0.5 h, 0 °C

1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Référence

- Ambiphilic Vinylcarbenoid Reactivity of (α-(Tributylstannyl)-π-allyl)palladium(II) Species, Organometallics, 2007, 26(1), 30-32

Benzaldehyde, 3-methoxy-2-(2-propenyl)- Raw materials

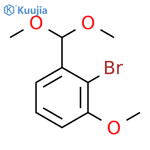

- Benzene, 2-bromo-1-(dimethoxymethyl)-3-methoxy-

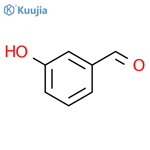

- 3-Hydroxybenzaldehyde

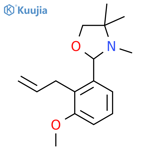

- Oxazolidine, 2-[3-methoxy-2-(2-propenyl)phenyl]-3,4,4-trimethyl-

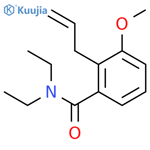

- Benzamide, N,N-diethyl-3-methoxy-2-(2-propenyl)-

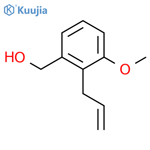

- (2-Allyl-3-methoxyphenyl)methanol

- 3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde

Benzaldehyde, 3-methoxy-2-(2-propenyl)- Preparation Products

Benzaldehyde, 3-methoxy-2-(2-propenyl)- Littérature connexe

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-) Produits connexes

- 722492-70-8(2-Ethyl-3-methoxybenzaldehyde)

- 577775-49-6(Benzenepropanoic acid, a-acetyl-3-fluoro-, methyl ester)

- 2171646-73-2(3'-pentyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine)

- 1806788-39-5(Methyl 2-amino-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate)

- 1342411-05-5(CYCLOPROPYL(2-FLUORO-5-METHYLPHENYL)METHANONE)

- 478050-15-6(5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole)

- 1197025-85-6((2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methyl-1H-imidazol-4-yl)propanoic acid)

- 886898-95-9(2-(3-methylphenyl)-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}acetamide)

- 15881-98-8((1-Cyclohexylethyl)hydrazine hydrochloride)

- 1246817-04-8(Isoacetovanillone-d3)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:94956-98-6)Benzaldehyde, 3-methoxy-2-(2-propenyl)-

Pureté:99%

Quantité:1g

Prix ($):215